Ethyl trifluoromethanesulfinate chemical properties and structure
Ethyl trifluoromethanesulfinate chemical properties and structure
An In-Depth Technical Guide to Ethyl Trifluoromethanesulfinate
Introduction
Ethyl trifluoromethanesulfinate, often referred to as ethyl triflate in laboratory shorthand, is a potent electrophilic ethylating agent with the chemical formula C₃H₅F₃O₃S.[1][2] This clear, colorless to yellow liquid is a cornerstone reagent in modern organic synthesis, valued for its high reactivity that significantly surpasses traditional alkylating agents like alkyl halides.[2][3][4] Its utility stems from the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) anion, a consequence of the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group.[3][5] This guide provides an in-depth exploration of the structure, properties, synthesis, and applications of ethyl trifluoromethanesulfinate, tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this versatile reagent. The growing importance of fluorinated compounds in pharmaceuticals and materials science continues to drive interest and innovation in the application of ethyl trifluoromethanesulfinate.[6][7][8]
Molecular Structure and Physicochemical Properties
The efficacy of ethyl trifluoromethanesulfinate as a reagent is intrinsically linked to its molecular architecture. The central sulfur atom is bonded to two oxygen atoms, an ethoxy group (-OCH₂CH₃), and a trifluoromethyl group (-CF₃). The trifluoromethyl group's powerful inductive effect makes the triflate anion an extremely stable leaving group, rendering the ethyl group highly susceptible to nucleophilic attack.[3][5]
// Nodes for atoms S [label="S", pos="0,0!"]; O1 [label="O", pos="-1.2,0.8!"]; O2 [label="O", pos="1.2,0.8!"]; O3 [label="O", pos="0,-1.2!"]; C1 [label="C", pos="-2.4,0!"]; C2 [label="C", pos="-3.6,0.8!"]; C3 [label="C", pos="2.4,0!"]; F1 [label="F", pos="3.2,-0.8!"]; F2 [label="F", pos="3.2,0.8!"]; F3 [label="F", pos="2.0,1.8!"];
// Edges for bonds S -- O1 [label=""]; S -- O2 [label=""]; S -- O3 [label=""]; S -- C3 [label=""]; O1 -- C1 [label=""]; C1 -- C2 [label=""]; C3 -- F1 [label=""]; C3 -- F2 [label=""]; C3 -- F3 [label=""];
// Add hydrogens H1 [label="H", pos="-2.8,-0.8!"]; H2 [label="H", pos="-2.0,-0.8!"]; H3 [label="H", pos="-4.0,0!"]; H4 [label="H", pos="-3.2,1.6!"]; H5 [label="H", pos="-4.4,1.2!"]; C1 -- H1 [style=invis]; C1 -- H2 [style=invis]; C2 -- H3 [style=invis]; C2 -- H4 [style=invis]; C2 -- H5 [style=invis]; } } Caption: Molecular structure of Ethyl Trifluoromethanesulfinate.
A summary of its key physicochemical properties is provided below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅F₃O₃S | [1][2][6] |
| Molecular Weight | 178.13 g/mol | [1][2][6][9] |
| Appearance | Clear, colorless to light yellow liquid/oil | [1][2][6][10] |
| Boiling Point | 115 °C (lit.) | [1][2] |
| Density | 1.374 g/mL at 25 °C (lit.) | [1][2][6] |
| Refractive Index (n20/D) | 1.336 (lit.) | [2][6] |
| Solubility | Soluble in Chloroform, Methanol (Slightly). | [2][4] |
| Water Solubility | Hydrolyzes in water. | [2][4][10] |
| Sensitivity | Hygroscopic; sensitive to moisture and air. | [1][4][10] |
Synthesis and Handling
Common Synthetic Routes
Several methods are employed for the synthesis of ethyl trifluoromethanesulfinate. A prevalent and high-yielding laboratory-scale method involves the reaction of trifluoromethanesulfonic anhydride with triethyl orthoformate.[1][2][11] This reaction is typically performed under an inert atmosphere and at low temperatures to control its exothermic nature.[1][3]
Another established method is the reaction of trifluoromethanesulfonic acid with diethyl sulfate.[11] More contemporary, halogen-free syntheses have been developed, for instance, using diethyl carbonate as the ethyl source in a reaction with trifluoromethanesulfonic acid, which is advantageous from an environmental and cost perspective.[12]
Detailed Experimental Protocol: Synthesis from Trifluoromethanesulfonic Anhydride
This protocol is adapted from established literature procedures.[2][3]
Objective: To synthesize ethyl trifluoromethanesulfinate with high purity.
Materials:
-
Trifluoromethanesulfonic anhydride (8.47 g, 30 mmol)
-
Triethyl orthoformate (4.44 g, 30 mmol)
-
Anhydrous dichloromethane (as solvent, if needed for viscosity)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Charging the Reactor: Charge the flask with trifluoromethanesulfonic anhydride (8.47 g, 30 mmol).
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Reagent: Slowly add triethyl orthoformate (4.44 g, 30 mmol) dropwise to the stirred trifluoromethanesulfonic anhydride over 15-20 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Let it stir for an additional 15 minutes.
-
Monitoring: The reaction progress can be monitored by ¹H NMR spectroscopy to confirm the formation of the product and consumption of starting materials.[3]
-
Purification: The crude product is purified by vacuum distillation to yield ethyl trifluoromethanesulfinate as a colorless liquid.[3] A typical reported yield for this method is around 94%.[2][3]
// Workflow A -> B [label="Setup"]; B -> C [label="Reagent Addition"]; C -> D [label="Exothermic Control"]; D -> E [label="Completion Check"]; E -> F [label="Isolation"]; F -> G [label="Quality Control"]; } } Caption: Workflow for the synthesis of Ethyl Trifluoromethanesulfinate.
Safety and Handling
Ethyl trifluoromethanesulfinate is a highly reactive and hazardous chemical that must be handled with extreme care.[1]
-
Toxicity and Corrosivity: It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[13][14][15] All handling must be performed in a chemical fume hood.[2][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14][16]
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[13][14]
-
Storage: Store in a dry, cool, and well-ventilated place under an inert atmosphere.[2][13][14] Its hygroscopic nature means it readily absorbs moisture from the air, which can lead to hydrolysis.[2][10]
Reactivity and Applications
The synthetic utility of ethyl trifluoromethanesulfinate is primarily centered on its role as a powerful ethylating agent.[1][2][10] The triflate group is an excellent leaving group, making the ethyl group highly electrophilic and reactive towards a wide range of nucleophiles.
Key Reactions and Mechanistic Considerations
-
Ethylation of Heteroatoms: It readily ethylates nucleophiles such as alcohols, phenols, amines, and thiols to form the corresponding ethers, N-ethylated amines, and thioethers.[1][10] These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the α-carbon of the ethyl group, displacing the triflate anion. The high rate of these reactions is a direct result of the stability of the departing triflate anion.[17]
-
C-Ethylation: While less common, under specific conditions with soft carbon nucleophiles, C-C bond formation can be achieved.
-
Cationic Polymerization: Ethyl trifluoromethanesulfinate serves as an effective initiator for cationic polymerization, particularly in the synthesis of polymers like polyurethanes and polyacrylates.[2][10]
Applications in Drug Discovery and Agrochemicals
The introduction of an ethyl group can significantly modify the pharmacokinetic and pharmacodynamic properties of a molecule. Ethylation can increase lipophilicity, alter metabolic stability, and change binding affinities to biological targets.
-
Pharmaceutical Intermediates: It is widely used in the synthesis of active pharmaceutical ingredients (APIs).[1][7] The reagent's high reactivity and selectivity are crucial in multi-step syntheses where mild conditions are often required to preserve sensitive functional groups.[7]
-
Fluorinated Compounds: The triflate moiety itself is a key functional group in many modern pharmaceuticals. Furthermore, ethyl trifluoromethanesulfinate is a critical reagent in the synthesis of various fluorinated molecules, which are of immense interest in drug discovery for improving metabolic stability and bioavailability.[6][7][8]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used to synthesize effective pesticides and herbicides by modifying molecular structures to enhance bioactivity.[6]
-
Research Applications: It has been investigated for potential biological activities, including the inhibition of HIV-1 virus replication in vitro.[1][2] It is also a useful reagent for the enantioselective preparation of γ-fluoroamines.[18]
Spectroscopic Characterization
Unambiguous identification of ethyl trifluoromethanesulfinate is achieved through a combination of spectroscopic techniques.
| Technique | Key Features and Observed Data | Source(s) |
| ¹H NMR | (400MHz, CDCl₃) δ 4.62 (q, J=7.1Hz, 2H, -OCH₂ CH₃), 1.51 (t, J=7.1Hz, 3H, -OCH₂CH₃ ) | [3] |
| ¹³C NMR | (101MHz, CDCl₃) δ 118.6 (q, J=320.8Hz, C F₃), 74.0 (-OCH₂ CH₃), 15.2 (-OCH₂CH₃ ) | [3] |
| ¹⁹F NMR | (376MHz, CDCl₃) δ -75.2 (s, 3F, -CF₃ ) | [3] |
| IR Spectroscopy | Strong S=O stretching vibrations (1200-1400 cm⁻¹), C-F stretching vibrations (1000-1300 cm⁻¹). | [10][19] |
| Mass Spectrometry (GC-MS) | Provides molecular weight confirmation and fragmentation patterns for structural elucidation. | [3][20] |
Conclusion
Ethyl trifluoromethanesulfinate is a powerful and versatile reagent that holds a significant place in the toolbox of synthetic chemists. Its high reactivity, driven by the exceptional stability of the triflate leaving group, enables efficient ethylation reactions under mild conditions. While its hazardous nature demands careful handling, its broad utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials ensures its continued importance in both academic research and industrial applications. As the demand for complex and precisely functionalized molecules grows, particularly in drug discovery, the strategic application of potent electrophiles like ethyl trifluoromethanesulfinate will remain indispensable.
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